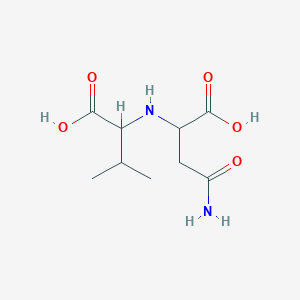
N~2~-(1-Carboxy-2-methylpropyl)asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(1-Carboxy-2-methylpropyl)asparagine is a compound with the chemical formula C9H16N2O5 It is a derivative of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Carboxy-2-methylpropyl)asparagine typically involves the reaction of asparagine with 1-carboxy-2-methylpropyl chloride under basic conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of N2-(1-Carboxy-2-methylpropyl)asparagine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
N~2~-(1-Carboxy-2-methylpropyl)asparagine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the carboxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted asparagine compounds.
科学的研究の応用
N~2~-(1-Carboxy-2-methylpropyl)asparagine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein biosynthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N2-(1-Carboxy-2-methylpropyl)asparagine involves its interaction with specific molecular targets and pathways. It is known to participate in the amidation reaction catalyzed by asparagine synthetase, which attaches ammonia to aspartic acid. This reaction is crucial for the metabolism of toxic ammonia in the body. Additionally, the compound can act as a structural component in various proteins, influencing their function and stability .
類似化合物との比較
Similar Compounds
Asparagine: The parent amino acid from which N2-(1-Carboxy-2-methylpropyl)asparagine is derived.
Glutamine: Another amino acid with similar metabolic functions.
Aspartic Acid: A precursor in the biosynthesis of asparagine.
Uniqueness
N~2~-(1-Carboxy-2-methylpropyl)asparagine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
832733-01-4 |
|---|---|
分子式 |
C9H16N2O5 |
分子量 |
232.23 g/mol |
IUPAC名 |
2-[(3-amino-1-carboxy-3-oxopropyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-5(8(13)14)3-6(10)12/h4-5,7,11H,3H2,1-2H3,(H2,10,12)(H,13,14)(H,15,16) |
InChIキー |
BHJFJBOXRFQYMY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)O)NC(CC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


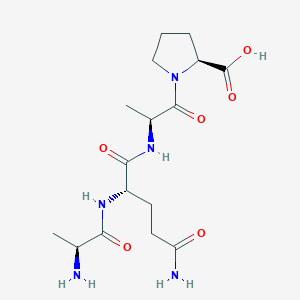
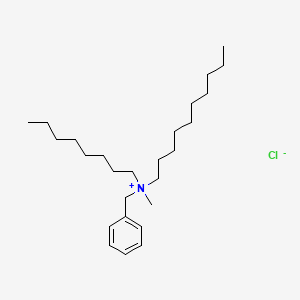
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)
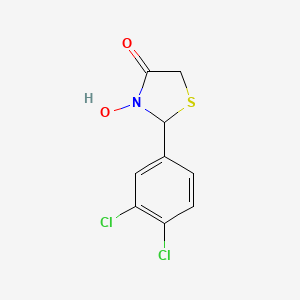
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
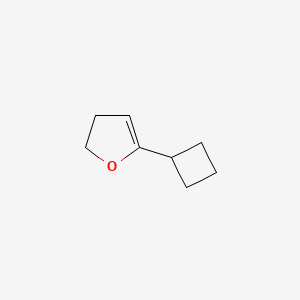
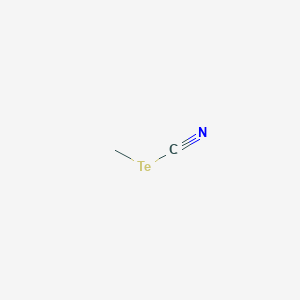

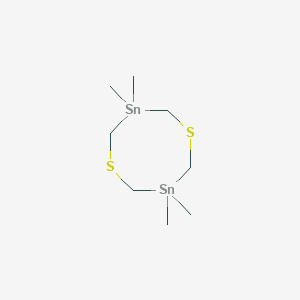
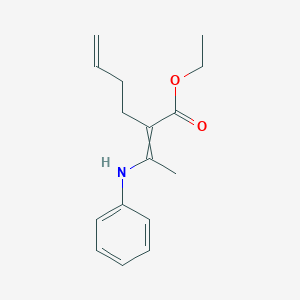
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)

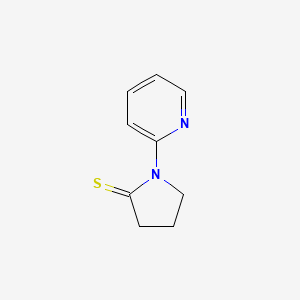
propanedinitrile](/img/structure/B14199672.png)
